molecular formula C21H20FN3O4 B2529411 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899989-90-3

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2529411
CAS No.: 899989-90-3
M. Wt: 397.406
InChI Key: KZMYSACZXHEEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the pyridazinone core and an N-linked 3-fluoro-4-methylphenyl acetamide moiety. Key features include:

  • 3,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups at positions 3 and 4 of the phenyl ring, which may enhance π-π stacking interactions with biological targets.
  • Acetamide side chain: The N-(3-fluoro-4-methylphenyl) group introduces fluorine and methyl substituents, balancing lipophilicity and metabolic stability.

Based on structural analogs (e.g., ), the molecular formula is tentatively CₙHₘF₂N₃O₄, with a molecular weight approximating 420–430 g/mol.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-13-4-6-15(11-16(13)22)23-20(26)12-25-21(27)9-7-17(24-25)14-5-8-18(28-2)19(10-14)29-3/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYSACZXHEEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyridazinone core. Subsequent acylation with 3-fluoro-4-methylphenylacetyl chloride under basic conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridazinone core can be reduced to a dihydropyridazine derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological response.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Pyridazinone Core: 3,4-Dimethoxyphenyl (target compound): Enhances electron density, promoting interactions with aromatic residues in target proteins. 4-Chlorophenyl (): Chlorine’s bulkiness and electron-withdrawing nature could hinder target engagement compared to methoxy groups.

Acetamide Side Chain Modifications :

  • N-(3-Fluoro-4-methylphenyl) (target): Balances lipophilicity (fluorine) and steric effects (methyl), optimizing pharmacokinetics.
  • N-(3,4,5-Trifluorophenyl) (): Excessive fluorination may lead to overly hydrophobic profiles, reducing aqueous solubility.
  • Ethyl ester (): Improves absorption but lacks stability due to esterase susceptibility.

Binding Affinity and Selectivity :

  • The target’s methoxy groups may mimic natural ligands (e.g., tyrosine or catechol moieties), enhancing affinity for receptors requiring aromatic stacking .
  • Analogs with halogens (Cl, F) prioritize metabolic stability but may sacrifice target specificity .

Research Implications

  • Target Compound : Combines the electronic benefits of methoxy groups with the pharmacokinetic advantages of fluorine and methyl, positioning it as a candidate for diseases requiring balanced solubility and target engagement (e.g., kinase inhibitors).
  • Analog-Specific Trends :
    • : Chlorine substitution may suit targets requiring prolonged half-lives (e.g., antivirals).
    • : Trifluorophenyl derivatives could be explored for central nervous system targets.

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antiangiogenic properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a 3-fluoro-4-methylphenyl acetamide moiety. Its structure can be represented as follows:

C19H20FN3O3\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_3

This structural configuration is crucial for its biological interactions and pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. Notably:

  • In vitro Studies : The compound demonstrated potent antiproliferative activity against several cancer cell lines, including leukemia (HL-60), lung (A549), colon (HCT-15), and melanoma (SK-MEL-5) cells. For instance:
    • HL-60 : Growth inhibition (GI) of 81.7%
    • A549 : GI of 58.4%
    • HCT-15 : GI of 69.8% .

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it may target angiogenesis pathways, which are critical for tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings significantly influences the biological activity of the compound. For example:

  • Dimethoxy Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Fluorine Substitution : Imparts electronic properties that can enhance binding affinity to biological targets .

Data Table: Biological Activity Summary

Cell LineInhibition (% GI)Reference
HL-6081.7
MOLT-470.1
A54958.4
HCT-1569.8
SK-MEL-564.72
OVCAR-367
PC-377.2

Case Study 1: Antiangiogenic Activity

A study focusing on the antiangiogenic properties of related pyridazine derivatives found that modifications similar to those in our compound led to significant inhibition of endothelial cell proliferation and migration, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Drug Resistance

Another investigation highlighted the efficacy of pyridazine derivatives against drug-resistant tumor cells, indicating that compounds like 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide could be valuable in overcoming resistance mechanisms in various cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.